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Compound of Interest |

Compound Name: Citalopram N-Oxide Hydrochloride

CAS No.: 62498-71-9

Cat. No.: B047730
Abstract & Scope

This technical guide details the synthesis, purification, and characterization of Citalopram N-
Oxide Hydrochloride (1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-
dihydroisobenzofuran-5-carbonitrile N-oxide hydrochloride). As a primary oxidative metabolite
and process-related impurity (EP Impurity H; USP Related Compound E) of the antidepressant
Citalopram, this reference standard is critical for Quality Control (QC) and stability-indicating
analytical method validation.

The protocol utilizes a mild, selective oxidation strategy using m-Chloroperbenzoic acid (m-
CPBA) followed by a controlled anhydrous salt formation to prevent N-oxide degradation (Cope
elimination or Polonovski rearrangement).

Chemical Background & Strategy
The Challenge of N-Oxide Synthesis

The synthesis of Citalopram N-oxide presents two specific challenges:
o Over-oxidation: Uncontrolled oxidation can lead to amide formation or ring opening.

o Salt Instability: N-oxides are weak bases (
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~ 4.5). Using aqueous mineral acids for salt formation often leads to hydrolysis or reversion
to the tertiary amine. Therefore, this protocol employs anhydrous conditions for the
hydrochloride salt formation.

Reaction Mechanism

The transformation involves the nucleophilic attack of the tertiary amine nitrogen of Citalopram
onto the electrophilic oxygen of the peracid (m-CPBA). The resulting N-oxide is then protonated
by anhydrous HCI to form the stable salt.
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Figure 1: Mechanistic pathway for the oxidation and salt formation of Citalopram.

Safety & Pre-Synthesis Validation
Critical Safety Warnings

 m-CPBA (meta-Chloroperbenzoic acid): Potentially shock-sensitive and an irritant. Store at
2-8°C. Do not scrape dried material on glass threads.

o Citalopram: Potent SSRI.[1] Handle in a fume hood with full PPE (gloves, goggles, lab coat)
to avoid inhalation or skin contact.

» Anhydrous HCI: Corrosive gas dissolved in solvent. Use in a well-ventilated fume hood.

Reagent Validation

Before proceeding, validate the titer of m-CPBA. Commercial "77%" m-CPBA often degrades.
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» Protocol: Dissolve 100 mg m-CPBA in DCM; add excess KI and acetic acid; titrate liberated
iodine with 0.1 N Sodium Thiosulfate to a colorless endpoint. Adjust stoichiometry based on

actual purity.

Materials & Equipment

Component

Grade/Specification

Role

Citalopram Hydrobromide

>99% Purity

Starting Material (Must be free-

based)

m-CPBA

<77% (balance water/acid)

Oxidizing Agent

Dichloromethane (DCM)

HPLC Grade, Anhydrous

Reaction Solvent

Sodium Bicarbonate

Sat. Aqueous Solution

Quenching/Washing

Diethyl Ether

Anhydrous (stabilized)

Solvent for Salt Formation

HCIl in Diethyl Ether

2.0 M Solution

Salt Forming Agent

Acetone

HPLC Grade

Crystallization Solvent

Experimental Protocols
Workflow Overview
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Start: Citalopram HBr

Step 1: Free Base Preparation
(Partition DCM/NaOH)

:

Step 2: Oxidation
(m-CPBA, DCM, 0°C -> RT, 4h)

:

Step 3: Workup
(Wash with NaHCO3 to remove m-CBA)

:

Step 4: Drying & Concentration
(Na2s04, Rotovap)

:

Step 5: Salt Formation
(Anhydrous HCI/Ether in Acetone)

Step 6: Isolation

(Filtration under N2)

Click to download full resolution via product page

Figure 2: Step-by-step synthesis workflow.

Protocol A: Preparation of Citalopram Free Base

Note: If starting with Citalopram HBr salt.
e Dissolve 10.0 g (24.6 mmol) of Citalopram HBr in 100 mL of water.

e Adjust pH to >10 using 2M NaOH.
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» Extract the turbid mixture with DCM (3 x 50 mL).
o Combine organic layers, dry over anhydrous

, and concentrate in vacuo to yield a colorless oil (Citalopram Base).

 Yield Check: Expect ~7.8 - 8.0 g of viscous oil.

Protocol B: Oxidation to Citalopram N-Oxide

e Setup: Dissolve 5.0 g (15.4 mmol) of Citalopram Base in 50 mL of anhydrous DCM in a
round-bottom flask. Cool to 0°C in an ice bath.

» Addition: Dissolve 3.4 g (1.05 eq) of m-CPBA (adjusted for purity) in 30 mL DCM. Add this
solution dropwise to the reaction flask over 20 minutes.

e Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Stir for an
additional 3 hours.

e Monitoring: Check by TLC (Mobile Phase: DCM/MeOH/NH40H 90:9:1). Product (

~ 0.3) is significantly more polar than starting material (
~ 0.6).

o Workup:

o Wash the reaction mixture with 10% Sodium Sulfite (2 x 30 mL) to quench excess
peroxide.

o Wash with Saturated

(3 x 50 mL) to remove m-chlorobenzoic acid byproduct.

o Wash with Brine (1 x 50 mL).
o Dry over

and concentrate in vacuo at <40°C.
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o Result: Thick, off-white oil or foam (Citalopram N-Oxide Free Base).

Protocol C: Hydrochloride Salt Formation

Critical: Moisture must be excluded to prevent oiling out.

Dissolve the N-Oxide foam (~5.0 g) in 25 mL of dry Acetone.
e Cool the solution to 0-5°C.

e Slowly add 2.0 M HCI in Diethyl Ether (approx. 8.0 mL, 1.05 eq) dropwise with vigorous
stirring.

o A white precipitate should form immediately.
e Stir at 0°C for 30 minutes.
e Add 50 mL of cold anhydrous Diethyl Ether to complete precipitation.

« Filtration: Filter the solid under a nitrogen blanket (N-oxide salts are hygroscopic).

Drying: Dry in a vacuum oven at 40°C for 12 hours.

Analytical Characterization
Expected Data Profile

The following data validates the identity of the synthesized reference standard.
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Expected Result (vs

Technique Parameter .
Citalopram)
] ] Earlier elution (RRT ~ 0.8 -
HPLC (RP-C18) Retention Time ) )
0.9) due to increased polarity.
Molecular lon ( 341.4 Da (Citalopram: 325.4

Mass Spectrometry Da). Shift of +16 Da

)
) White to off-white crystalline
Appearance Physical State
powder.
N Soluble in Methanol, Water;
Solubility Solvents

Insoluble in Ether/Hexane.

1H NMR Interpretation (400 MHz, DMSO-d6)

N-oxidation causes a distinct downfield shift of the protons adjacent to the nitrogen atom due to
the electronegativity of the oxygen.

. Citalopram Citalopram N- Shift (
Position Proton Type .
(Ppm) Oxide (ppm) )
N-CH3 Singlet (6H) ~2.20 ~3.15-3.30 +1.0 ppm
N-CH2 Triplet (2H) ~2.35 ~3.40 - 3.55 +1.1 ppm
Ar-H Multiplet 7.0-7.8 7.0-7.9 Minimal

Storage & Stability

e Hygroscopicity: High. Store in a desiccator or sealed vial under Argon.
e Temperature: Long-term storage at -20°C.

 Stability: N-oxides can undergo thermal degradation (Cope elimination) above 100°C. Do not
dry at high temperatures.
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Troubleshooting Guide

Issue Probable Cause Corrective Action

Dissolve in minimal MeOH,

) ] ) Presence of water or excess precipitate with large excess of
Product is an oil, not solid )
solvent. dry Ether. Ensure HCl/Ether is
fresh.

Check oxidant titer. Add 0.2 eq

Incomplete Conversion Old m-CPBA. ]
extra m-CPBA and stir longer.
Recrystallize from
Yellow Coloration Over-oxidation or impurities. Acetone/Ether. Use activated
charcoal if necessary.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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